N-(3,4-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a thiophene ring substituted with a sulfonamide group, a fluorine atom, and a dichlorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of N2-(3,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N~2~-(3,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-(3,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N~2~-(3,4-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C10H6Cl2FNO2S2 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6Cl2FNO2S2/c11-7-2-1-6(5-8(7)12)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H |
InChI Key |
VFVBKPGMMHKMID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.